molecular formula C13H18N2O6 B5137708 2-Methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol

2-Methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol

Cat. No.: B5137708
M. Wt: 298.29 g/mol
InChI Key: UQLDNZUUGCNIGG-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a nitroaniline group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol typically involves multiple steps. One common approach is the nitration of 2-methyl-4-nitroaniline, followed by a series of reactions to introduce the oxane ring and the hydroxyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in reactors designed to handle the specific requirements of each step. The use of automated systems to control reaction conditions, such as temperature and pressure, is crucial to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the compound.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups to the oxane ring.

Scientific Research Applications

2-Methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. The nitroaniline group can participate in redox reactions, while the oxane ring and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitroaniline: A precursor in the synthesis of the target compound.

    2-Methyl-6-nitroaniline: Another related compound with similar structural features.

    4-Methyl-2-nitroaniline: Shares the nitroaniline group but lacks the oxane ring.

Uniqueness

2-Methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol is unique due to the combination of the nitroaniline group with the oxane ring and multiple hydroxyl groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-6-3-4-8(9(5-6)15(19)20)14-13-12(18)11(17)10(16)7(2)21-13/h3-5,7,10-14,16-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLDNZUUGCNIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)NC2=C(C=C(C=C2)C)[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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